(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide
Description
The compound (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is a cyano-enamide derivative characterized by a (Z)-configured α,β-unsaturated carbonyl system. Key structural features include:
- Methoxypropan-2-yl side chain: The N-(1-methoxypropan-2-yl) moiety may improve solubility in polar solvents due to its ether and branched alkyl components.
- Cyanide functionality: The cyano group contributes to hydrogen-bonding capabilities and structural rigidity.
While direct crystallographic data for this compound is unavailable in the provided evidence, analogous structures (e.g., –9) suggest that such molecules often adopt planar conformations stabilized by conjugation between the enamide and aromatic systems. Computational modeling or SHELX-based refinements (as in ) would be necessary to confirm its precise geometry.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-9(8-20-2)18-14(19)11(7-17)6-10-4-3-5-12(15)13(10)16/h3-6,9H,8H2,1-2H3,(H,18,19)/b11-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXYJUFELLXKAY-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=C(C(=CC=C1)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C(=C\C1=C(C(=CC=C1)F)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and 1-methoxypropan-2-amine.
Formation of Intermediate: The first step involves the condensation of 2,3-difluorobenzaldehyde with 1-methoxypropan-2-amine to form an imine intermediate.
Addition of Cyano Group: The imine intermediate is then reacted with a cyanoacetylene derivative under basic conditions to introduce the cyano group.
Isomerization: The final step involves the isomerization of the product to obtain the (Z)-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors are of interest for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or coatings can impart desirable properties such as increased durability or chemical resistance.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related cyano-enamides:
Key Comparative Insights
Electronic Effects
- The 2,3-difluorophenyl group in the target compound provides moderate electron withdrawal compared to the 2-nitrophenyl group in , which is strongly electron-deficient. This difference may influence reactivity in nucleophilic addition or binding to biological targets.
- The 4-ethoxy-3-methoxyphenyl substituent in introduces steric bulk and lipophilicity, contrasting with the compact 2,3-difluorophenyl group in the target compound.
Solubility and Pharmacokinetics
- The 1-methoxypropan-2-yl side chain in the target compound likely enhances aqueous solubility compared to the allyl () or 3,4-dimethylphenyl () groups, which are more hydrophobic.
- Fluorine atoms in both the target compound and may improve metabolic stability and membrane permeability due to reduced susceptibility to oxidative degradation.
Crystallographic and Computational Considerations
- Structural data for related compounds (e.g., ) were likely obtained using SHELXL () or ORTEP-3 () for visualization. These tools are critical for confirming (Z)-configuration and hydrogen-bonding networks.
- The absence of crystallographic data for the target compound necessitates reliance on computational models or analog-based predictions.
Q & A
Q. Basic
- NMR spectroscopy :
- ¹⁹F NMR : Directly identifies substituent effects; expect two distinct peaks for the ortho and meta fluorine atoms (δ ≈ -110 to -140 ppm) .
- ¹H-¹³C HMBC : Correlates the enamide proton (δ 6.5–7.0 ppm) with the cyano carbon (δ ~115 ppm) to confirm conjugation .
- IR spectroscopy : The C≡N stretch (~2220 cm⁻¹) and C=O stretch (~1680 cm⁻¹) indicate electronic delocalization across the enamide system .
How can researchers optimize reaction yields when introducing the 1-methoxypropan-2-yl amine moiety?
Q. Advanced
- Coupling reagent selection : Use HATU over DCC for higher efficiency in amide bond formation, as the bulky 1-methoxypropan-2-yl group may sterically hinder activation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of the amine, but adding 10% v/v DMSO can enhance nucleophilicity .
- Workflow : Monitor reaction progress via LC-MS to terminate the reaction at ~85% conversion, minimizing byproduct formation from hydrolysis of the cyano group .
What computational methods are suitable for predicting the biological target interactions of this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs, leveraging the difluorophenyl group’s propensity for π-π stacking and hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the (Z)-configuration in aqueous and membrane-bound states, which is critical for bioavailability .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ constants for fluorine) with activity data from analogous compounds .
How does the compound’s stability vary under physiological pH conditions, and what formulation strategies mitigate degradation?
Q. Advanced
- pH stability studies :
- Acidic conditions (pH 1–3) : Rapid hydrolysis of the enamide group occurs, generating cyanoacetic acid and 2,3-difluorobenzaldehyde .
- Neutral/basic conditions (pH 7–9) : The methoxypropan-2-yl group undergoes slow oxidative demethylation.
- Formulation solutions :
- Encapsulate in PEGylated liposomes to shield the enamide bond from gastric acid.
- Add antioxidants (e.g., ascorbic acid) to buffer against oxidation .
What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Q. Advanced
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) to identify discrepancies caused by high binding affinity (>95%), which reduces free compound availability in vivo .
- Metabolite screening : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation at the difluorophenyl ring) that may antagonize the parent compound’s effects .
- Dose adjustment : Apply allometric scaling from rodent models to human-equivalent doses, accounting for differences in CYP450 metabolism rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
